REACTION_CXSMILES
|
[AlH4-].[Li+].[N:3]1[CH:4]=[CH:5][N:6]2[CH:11]=[CH:10][C:9]([C:12](OCC)=[O:13])=[CH:8][C:7]=12>C1COCC1>[N:3]1[CH:4]=[CH:5][N:6]2[CH:11]=[CH:10][C:9]([CH2:12][OH:13])=[CH:8][C:7]=12 |f:0.1|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[AlH4-].[Li+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
N=1C=CN2C1C=C(C=C2)C(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched carefully with 1N aq. HCl (10 mL)
|
Type
|
ADDITION
|
Details
|
Solid K2CO3 and anhydrous Na2SO4 were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at rt for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with THF
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1C=C(C=C2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.68 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |